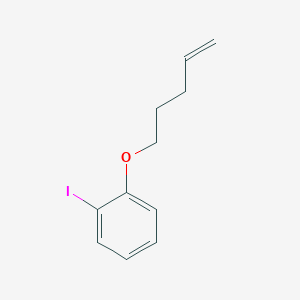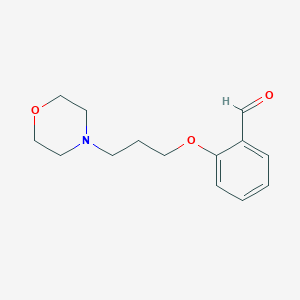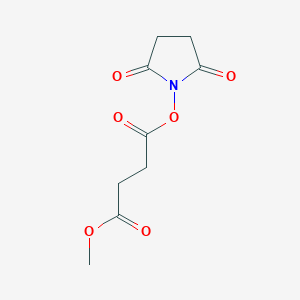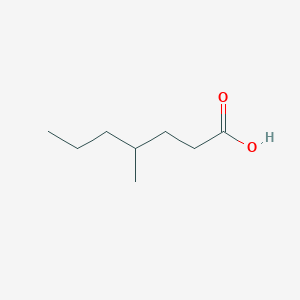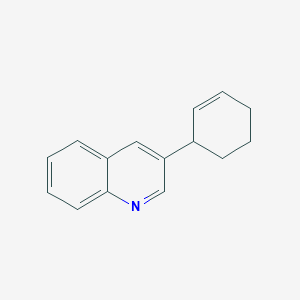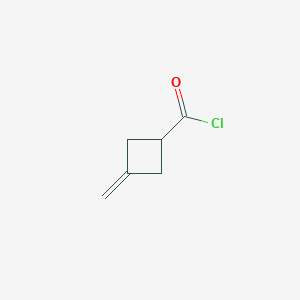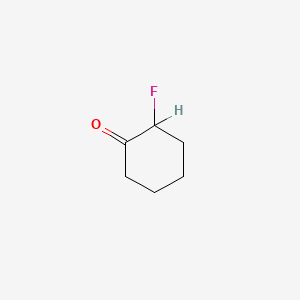
2-Fluorocyclohexanone
Übersicht
Beschreibung
2-Fluorocyclohexanone is an organofluorine compound. It is a building block that combines physical, chemical, and biological features of materials and bioactive compounds .
Synthesis Analysis
The synthesis of this compound involves various intramolecular interactions. These interactions include hydrogen bonding, hyperconjugation, electrostatic, and steric effects .Molecular Structure Analysis
The molecular formula of this compound is C6H9FO. It has an average mass of 116.133 Da and a monoisotopic mass of 116.063744 Da .Chemical Reactions Analysis
The conformational equilibrium of this compound towards the axial or equatorial conformer is influenced by hydrogen bonding, hyperconjugation, electrostatic, and steric effects .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 150.6±33.0 °C at 760 mmHg, and a vapor pressure of 3.8±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 38.8±3.0 kJ/mol and a flash point of 50.8±15.6 °C .Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Effects
Conformational Preferences : 2-Fluorocyclohexanone exhibits distinct conformational behaviors due to chair inversion, leading to axial and equatorial conformers. The equatorial form is generally more prevalent in solution. Introduction of endocyclic oxygen alters the conformational preferences, impacting the macroscopic properties of 2-fluoro ketones. These findings are significant for understanding the molecular structure and behavior of this compound and related compounds (Silva et al., 2014).
Impact of Structural Modifications : Structural changes in this compound influence its conformational stability and associated physicochemical/biological properties. Various intramolecular interactions like hydrogen bonding and hyperconjugation were studied to understand their influence on the conformational equilibrium (Martins et al., 2017).
Photolysis and Chemical Reactions
- Photolysis Studies : The gas-phase photolysis of this compound has been explored, revealing insights into its chemical behavior under ultraviolet light. This research contributes to understanding the reaction pathways and mechanisms of this compound under specific conditions (Pritchard & Gute, 1978).
Synthetic Applications
- Synthesis of Ketamine Derivatives : Research into the synthesis of fluoroketamine, a derivative of ketamine, from this compound, is notable. This work is important for the development of novel pharmaceuticals and understanding the chemical versatility of this compound (Moghimi et al., 2014).
Spectroscopic and Theoretical Studies
- NMR and DFT Studies : Nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations have been used to investigate this compound analogs. These studies provide valuable insights into the molecular structure and behavior of these compounds (Silva et al., 2020).
Wirkmechanismus
Mode of Action
The mode of action of 2-Fluorocyclohexanone involves several intramolecular interactions that induce a conformational equilibrium towards the axial or equatorial conformer . These interactions include hydrogen bonding, hyperconjugation, electrostatic, and steric effects .
Biochemical Pathways
The compound’s conformational properties can potentially influence various biochemical processes due to its ability to induce stereoelectronic effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The compound’s conformational properties and interactions could potentially influence various molecular and cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s conformational equilibrium and, consequently, its biological activity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Fluorocyclohexanone plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The fluorine atom in this compound can induce stereoelectronic effects, such as hyperconjugation, which can affect the molecule’s conformation and reactivity . This compound has been shown to interact with enzymes involved in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For example, it may interact with cytochrome P450 enzymes, which are known for their role in drug metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter the conformation of biomolecules can impact cell function by modifying the activity of key enzymes and proteins . For instance, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, its interaction with cell signaling molecules can influence pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The fluorine atom’s electronegativity can lead to the formation of strong hydrogen bonds and electrostatic interactions with proteins and enzymes . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the oxidation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions . These metabolic pathways influence the compound’s bioavailability, toxicity, and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilicity allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution . Once inside the cell, this compound can localize to various cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular machinery . The compound can be found in various organelles, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and access to specific biomolecules . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular locations .
Eigenschaften
IUPAC Name |
2-fluorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYOFTVCYSPHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473958 | |
| Record name | 2-fluorocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-82-6 | |
| Record name | 2-Fluorocyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluorocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorocyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)
